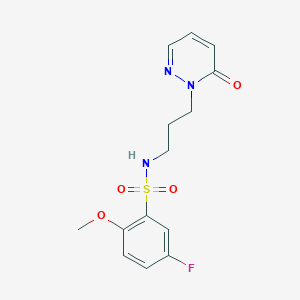

5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzenesulfonamides are a prominent class of compounds with diverse applications in medicinal chemistry due to their biological activities. The specific chemical structure of “5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide” indicates its potential for unique chemical reactivity and interactions due to the presence of fluoro, methoxy, and pyridazinyl groups attached to the benzenesulfonamide core.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves nucleophilic substitution reactions, amidation, or coupling reactions under various conditions. For instance, a related study on the synthesis of benzenesulfonamides involves the Knoevenagel condensation and radical initiation processes, indicating a potential pathway for synthesizing similar complex molecules (Kharas et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is critical in determining their chemical and physical properties. Crystallographic studies provide insights into the molecular arrangements, bond lengths, angles, and interactions within the crystal lattice, which can influence the compound's reactivity and interaction with biological targets. For example, the crystal structure analysis of similar benzenesulfonamide compounds reveals specific intermolecular interactions and molecular geometries that could be relevant to understanding the compound (Sreenivasa et al., 2014).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, including electrophilic substitutions, due to the electron-withdrawing nature of the sulfonamide group. This characteristic might influence the compound's reactivity towards nucleophiles or its ability to undergo further functionalization. The introduction of fluorine atoms into the molecule can significantly alter its chemical reactivity and electronic properties, potentially enhancing its binding affinity to biological targets (Wang et al., 2018).

Wissenschaftliche Forschungsanwendungen

Cyclooxygenase Inhibition and Anti-inflammatory Activity

One significant area of research involving similar benzenesulfonamide derivatives focuses on their ability to inhibit cyclooxygenase enzymes, specifically COX-2, which plays a crucial role in inflammation and pain. A study demonstrated that certain 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety exhibit selective COX-2 inhibition, offering a pathway for developing new anti-inflammatory drugs. This research highlights the compound's potential in treating conditions associated with COX-2, such as arthritis and acute pain, through the synthesis of novel molecules like 3-fluoro-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide, which showed promising pharmacokinetic properties and in vivo anti-inflammatory activity (M. Pal et al., 2003).

Photodynamic Therapy for Cancer Treatment

Another research direction involves the compound's utility in photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, demonstrating high singlet oxygen quantum yields, a critical factor for the effectiveness of PDT. These properties suggest the compound's applicability in developing photosensitizers that can be activated to kill cancer cells selectively, marking a promising approach for treating various cancers (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Enantioselective Synthesis

Research into the synthesis of enantioselectively fluorinated compounds has also been conducted, with benzenesulfonamide derivatives serving as key intermediates. The development of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) improved enantioselectivity in the synthesis of fluorinated molecules, which are valuable in medicinal chemistry for their pharmacological properties. This approach offers a pathway for creating more effective and selective drugs by enhancing their molecular architecture (H. Yasui et al., 2011).

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O4S/c1-22-12-6-5-11(15)10-13(12)23(20,21)17-8-3-9-18-14(19)4-2-7-16-18/h2,4-7,10,17H,3,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSXWABYEKVHQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2492699.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2492700.png)

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2492703.png)

![[1-(3-Methoxyanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2492705.png)

![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-hydroxyethyl)urea](/img/structure/B2492712.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)

![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)

![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)